Physicochemical Properties: Furan vs. Thiophene
The furan oxygen atom in the target compound provides distinct hydrogen-bond acceptor capacity compared to the sulfur atom in 1-(thiophen-2-yl)hexan-1-amine. This difference is quantified by the topological polar surface area (TPSA) and computed logP values.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | TPSA: 39.16 Ų; XLogP: 2.6 (predicted by PubChem for 1-(furan-2-yl)pentan-1-amine, a close chain-length analog) |
| Comparator Or Baseline | 1-(Thiophen-2-yl)hexan-1-amine: TPSA: 51.33 Ų (estimated by ChemSpider); XLogP: 3.4 (predicted) |
| Quantified Difference | Difference in TPSA: ~12.2 Ų (lower for furan); Difference in XLogP: ~0.8 units (lower for furan) |
| Conditions | Computed molecular descriptors (standard methods: PubChem, ChemSpider). Note: Data is predictive, not experimental. |
Why This Matters
A lower TPSA and logP suggest the furan derivative has distinct membrane permeability and solubility profiles, directly impacting its suitability for cell-based assays versus the thiophene analog.
- [1] PubChem. Computed Properties for 1-(Furan-2-yl)pentan-1-amine (analog with one less methylene). SID 29559034. https://pubchem.ncbi.nlm.nih.gov/compound/159414 View Source
